6-Methylsulfonyl-2-azaspiro[3.3]heptane;hydrochloride
Description
6-Methylsulfonyl-2-azaspiro[3.3]heptane hydrochloride is a bicyclic amine derivative featuring a spiro[3.3]heptane core with a methylsulfonyl substituent at the 6-position and a hydrochloride salt. This compound is likely used as a building block in medicinal chemistry, similar to other azaspiro[3.3]heptane derivatives .
Properties
IUPAC Name |
6-methylsulfonyl-2-azaspiro[3.3]heptane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c1-11(9,10)6-2-7(3-6)4-8-5-7;/h6,8H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONDRDSKGFXTQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2(C1)CNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylsulfonyl-2-azaspiro[3.3]heptane;hydrochloride typically involves the reaction of a suitable precursor with a sulfonylating agent. One common method involves the reaction of 2-azaspiro[3.3]heptane with methylsulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, with considerations for the safe handling of reagents and the minimization of waste. Continuous flow reactors and automated systems may be employed to enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Methylsulfonyl-2-azaspiro[3.3]heptane;hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the parent azaspiro compound.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Parent azaspiro compound.
Substitution: Various substituted azaspiro compounds depending on the nucleophile used.
Scientific Research Applications
6-Methylsulfonyl-2-azaspiro[3.3]heptane;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Methylsulfonyl-2-azaspiro[3.3]heptane;hydrochloride is not fully understood, but it is believed to interact with specific molecular targets and pathways. The sulfonyl group may play a role in modulating the compound’s reactivity and binding affinity to biological targets. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include variations at the 6-position (e.g., methoxy, chloro, or alkyl groups) and modifications to the heteroatom arrangement (e.g., oxa-azaspiro systems).
Physical and Chemical Properties
- 6-Methylsulfonyl-2-azaspiro[3.3]heptane hydrochloride : Expected to exhibit moderate solubility in polar solvents (e.g., MeOH, DMSO) due to the polar sulfonyl group. Stability under acidic conditions is probable, given its hydrochloride salt form.
- tert-butyl derivative (4d) : Melting point 102–104°C; [α]²⁰D = +20.40 (c = 0.1 in MeOH) .
- 2-Oxa-6-azaspiro[3.3]heptane sulfonates : Demonstrated stability in MeCN/THF at 40°C during reactions, suggesting thermal resilience .
Key Differentiators of 6-Methylsulfonyl-2-azaspiro[3.3]heptane Hydrochloride
- Electron-withdrawing substituent : The methylsulfonyl group enhances metabolic stability compared to methoxy or alkyl analogs, making it favorable for drug candidates requiring prolonged half-lives.
- Solubility profile: Likely more water-soluble than non-polar alkyl derivatives but less than sulfonate salts.
- Reactivity : The sulfonyl group may participate in hydrogen bonding or act as a leaving group in further functionalization .
Biological Activity
6-Methylsulfonyl-2-azaspiro[3.3]heptane;hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₇H₁₃N·ClH
- Molecular Weight : 175.25 g/mol
- CAS Number : 2309447-70-7
- Chemical Structure : The compound features a spirocyclic structure with a sulfonyl group, which is believed to influence its biological interactions.
Synthesis Methods
The synthesis of this compound typically involves the reaction of a precursor azaspiro compound with methylsulfonyl chloride in the presence of a base such as triethylamine. This method allows for the formation of the sulfonyl group, which is critical for the compound's biological activity.
Synthetic Route Overview
| Step | Reagents | Conditions |
|---|---|---|
| 1 | 2-Azaspiro[3.3]heptane | React with methylsulfonyl chloride |
| 2 | Triethylamine | Base catalyst |
| 3 | Hydrochloric acid | To form hydrochloride salt |
Biological Activity
Research indicates that this compound exhibits various biological activities, notably:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in antibiotic development.
- Anticancer Potential : The compound is being explored for its potential anticancer effects, particularly in targeting specific cancer cell lines.
- Mechanism of Action : While the exact mechanism remains to be fully elucidated, it is hypothesized that the sulfonyl group enhances binding affinity to biological targets, potentially modulating pathways involved in cell proliferation and apoptosis.
Case Studies and Research Findings
Recent studies have focused on the biological implications of azaspiro compounds, including:
- A study published in Pharmaceutical Research highlighted the synthesis and evaluation of spirocyclic compounds for their effectiveness against various cancer cell lines. The findings indicated that modifications in the sulfonyl group significantly affected cytotoxicity profiles .
- Another research effort demonstrated that derivatives of azaspiro compounds could act as selective ligands for specific biological targets, suggesting their utility in drug design .
Comparison with Related Compounds
To better understand its unique properties, a comparison with similar compounds can be helpful:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-Oxa-6-azaspiro[3.3]heptane | Oxygen instead of sulfur | Potentially lower reactivity |
| 2-Azaspiro[3.3]heptane | Parent compound without sulfonyl group | Baseline activity |
| 6-Methylsulfonyl-2-azaspiro[3.3]heptane | Sulfonyl group present | Enhanced biological activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
